molecular formula C11H14N2OS B13502384 [(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine

[(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine

Katalognummer: B13502384
Molekulargewicht: 222.31 g/mol
InChI-Schlüssel: HNILLQKCAZICAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine is a compound with the molecular formula C11H14N2OS and a molecular weight of 222.31 g/mol . This compound features a unique structure combining an oxazole ring and a thiophene ring, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

The synthesis of [(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the reaction of 3,5-dimethylisoxazole with thiophene-2-carbaldehyde in the presence of a suitable base . The reaction conditions often include solvents like dichloromethane or ethanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

[(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

[(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of [(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The oxazole and thiophene rings allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

[(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C11H14N2OS

Molekulargewicht

222.31 g/mol

IUPAC-Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-thiophen-2-ylmethanamine

InChI

InChI=1S/C11H14N2OS/c1-8-11(9(2)14-13-8)7-12-6-10-4-3-5-15-10/h3-5,12H,6-7H2,1-2H3

InChI-Schlüssel

HNILLQKCAZICAY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)C)CNCC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.